2-(4-Ethoxyphenyl)-1-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}ethanone
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Overview
Description
2-(4-Ethoxyphenyl)-1-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxyphenyl group, a methoxymethyl group, and an oxadiazole ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-1-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}ethanone typically involves multiple steps, including the formation of the oxadiazole ring and the attachment of the ethoxyphenyl and methoxymethyl groups. One common method involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with acetic anhydride to yield the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with piperidine and 2-bromoacetophenone under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-1-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxadiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Ethoxyphenyl)-1-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-1-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The oxadiazole ring and piperidine moiety are key structural features that contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxyphenylacetic acid: Shares the ethoxyphenyl group but lacks the oxadiazole and piperidine moieties.
2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate: Contains the ethoxyphenyl group but has different functional groups and overall structure.
4-Methoxyphenethylamine: Features a methoxy group but differs significantly in structure and functional groups.
Uniqueness
2-(4-Ethoxyphenyl)-1-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}ethanone is unique due to its combination of an ethoxyphenyl group, a methoxymethyl group, and an oxadiazole ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H25N3O4 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-1-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C19H25N3O4/c1-3-25-15-9-7-14(8-10-15)12-18(23)22-11-5-4-6-16(22)19-20-17(13-24-2)21-26-19/h7-10,16H,3-6,11-13H2,1-2H3 |
InChI Key |
FRANOLSKPAYWDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCCCC2C3=NC(=NO3)COC |
Origin of Product |
United States |
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